2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate
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Overview
Description
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is a chemical compound with the molecular formula C11H9NO6 and a molecular weight of 251.19 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and a dihydroxybenzoate moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups on the benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate involves its ability to form stable covalent linkages with other molecules. This is primarily due to the reactivity of the NHS ester group, which reacts with amines to form amide bonds. This property makes it useful in bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
5-(2,5-Dioxo-1-pyrrolidinyl)pentyl acetate: Utilized in scientific research for its reactivity.
Uniqueness
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biological and medical research.
Properties
Molecular Formula |
C11H9NO6 |
---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C11H9NO6/c13-6-1-2-7(8(14)5-6)11(17)18-12-9(15)3-4-10(12)16/h1-2,5,13-14H,3-4H2 |
InChI Key |
BYTXJVDUWGLIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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